![molecular formula C7H14N6O B7589509 2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide](/img/structure/B7589509.png)
2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide
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Overview
Description
2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AMPA and belongs to the class of tetrazole-containing compounds. AMPA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of AMPA is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that is involved in the synthesis of DNA, and inhibition of this enzyme can lead to cell death. AMPA has been shown to have potent inhibitory activity against DHFR, and this has been studied for its potential as an anticancer drug.
Biochemical and Physiological Effects:
AMPA has been shown to have a number of biochemical and physiological effects. It has been shown to have potent antitumor activity in vitro and in vivo, and has been studied for its potential as an anticancer drug. In addition, AMPA has been shown to have antiviral activity against a number of viruses, including HIV-1 and HSV-1. AMPA has also been shown to have neuroprotective effects, and has been studied for its potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
AMPA has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have potent activity against a number of targets, including DHFR and various viruses. However, there are also limitations to the use of AMPA in lab experiments. It is a highly potent compound, and care must be taken in handling and storage. In addition, further research is needed to fully understand the mechanism of action of AMPA.
Future Directions
There are a number of future directions for research on AMPA. One area of research is in the development of AMPA as a drug candidate for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of AMPA, and to optimize its potency and selectivity for specific targets. In addition, research is needed to explore the potential use of AMPA in the treatment of neurodegenerative diseases, and to understand its effects on the nervous system. Finally, research is needed to explore the potential use of AMPA in the development of new antiviral drugs.
Synthesis Methods
The synthesis of AMPA involves the reaction of 2-methyl-2-nitropropanoic acid with thionyl chloride to form 2-chloro-2-methylpropanoic acid. This intermediate is then reacted with 1-(2H-tetrazol-5-yl)ethylamine to form AMPA. The synthesis method of AMPA has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
AMPA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where AMPA has been studied for its potential as a drug candidate for the treatment of various diseases. AMPA has been shown to have potent antitumor activity, and has been studied for its potential as an anticancer drug.
properties
IUPAC Name |
2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6O/c1-4(5-10-12-13-11-5)9-6(14)7(2,3)8/h4H,8H2,1-3H3,(H,9,14)(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOINSOSXQEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)NC(=O)C(C)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide |
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